4-Bromo-2-fluoropyrimidine
Overview
Description
4-Bromo-2-fluoropyrimidine is a heterocyclic aromatic organic compound with the molecular formula C4H2BrFN2 It is a derivative of pyrimidine, where the hydrogen atoms at positions 4 and 2 are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 2-fluoropyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective substitution of the hydrogen atom at the 4-position with a bromine atom .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of safer and more environmentally friendly reagents is also a focus in industrial production to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an arylboronic acid would produce a biaryl compound .
Scientific Research Applications
4-Bromo-2-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, which can lead to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
- 2-Bromo-4-fluoropyridine
- 5-Bromo-2-fluoropyrimidine
- 4-Bromo-2-fluoropyridine
Comparison: 4-Bromo-2-fluoropyrimidine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s reactivity and selectivity in certain chemical reactions .
Biological Activity
4-Bromo-2-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of bromine and fluorine substituents on the pyrimidine ring. Its synthesis typically involves halogenation methods, where 2-fluoropyrimidine is brominated under controlled conditions. The compound serves as a crucial building block in the synthesis of various pharmaceutical intermediates and agrochemicals.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It is known to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, which leads to cytotoxic effects in cancer cells. This mechanism is similar to other fluorinated pyrimidines, such as 5-fluorouracil (5-FU), but with potentially enhanced efficacy due to its unique structural features .
In preclinical studies, compounds derived from this compound have shown improved outcomes in models of acute leukemia and glioblastoma multiforme, suggesting that it may be effective against various cancer types .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of DNA Synthesis : By targeting TS, the compound disrupts nucleotide synthesis, leading to DNA damage and subsequent apoptosis in cancer cells.
- Induction of DNA Damage : Studies have shown that treatment with this compound can lead to increased levels of DNA double-strand breaks (DSBs), which are often repaired through homologous recombination pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound | Anticancer Activity | Mechanism of Action |
---|---|---|
This compound | High | TS inhibition, DNA damage induction |
5-Fluorouracil (5-FU) | Moderate | TS inhibition |
Gemcitabine | High | Nucleotide analog, DNA synthesis inhibitor |
This table illustrates how this compound stands out due to its dual mechanism involving both enzyme inhibition and direct DNA damage.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various cancer models:
- Acute Leukemia Models : In vitro studies demonstrated that derivatives of this compound displayed superior cytotoxicity compared to traditional chemotherapeutics like 5-FU, particularly in leukemic cell lines .
- Glioblastoma Multiforme : Preclinical trials indicated that this compound could significantly reduce tumor growth in orthotopic models, showcasing minimal neurotoxicity while effectively targeting tumor cells .
- Colorectal Cancer : The compound has been evaluated alongside other fluorinated pyrimidines in colorectal cancer models, indicating improved survival rates compared to standard treatments .
Properties
IUPAC Name |
4-bromo-2-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZPTSCEFXRIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693380 | |
Record name | 4-Bromo-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-22-9 | |
Record name | 4-Bromo-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.